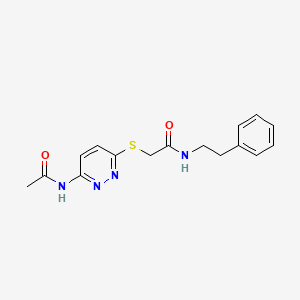

6-(Trifluoromethyl)-2H-pyran-2-one

カタログ番号 B2395178

CAS番号:

102397-28-4

分子量: 164.083

InChIキー: BOIQKXCSRGSEEC-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

Usually In Stock

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of trifluoromethyl-substituted compounds has been a topic of interest in recent years . For instance, a study describes the synthesis and properties of 6-trifluoromethyl-substituted thiopyrano derivatives . The process involved a [3+2] cycloaddition reaction of ethyl cyanocarboxylate N-oxide and 6-trifluoromethyl-2H-thiopyran, followed by further transformations .Chemical Reactions Analysis

The trifluoromethyl group has been incorporated into organic motifs through various chemical reactions . These reactions often involve transition metal-mediated construction of C(sp3, sp2, and sp)–CF3 bonds via C–H/X bond functionalization or addition processes in both aliphatic and aromatic hydrocarbons .科学的研究の応用

Synthesis and Chemical Properties

- 6-(Trifluoromethyl)-2H-pyran-2-one and its derivatives have been utilized in the synthesis of various compounds. For example, 3-acylamino-6-polyfluoroalkyl-2H-pyran2-ones have been synthesized from β-alkoxyvinyl polyfluoroalkyl ketones and N-acylglycines in high yields, demonstrating their utility in chemical synthesis (Gerus et al., 2005).

Versatile Chemical Properties

- The compound has shown to be an important building-block in the synthesis of various CF3-containing cycloadducts, trifluoromethylated aromatic, and heteroaromatic compounds. This is due to its reactivity as both a conjugated cyclic diene and an electrophile, allowing for a range of chemical reactions and syntheses (Usachev, 2015).

Computational Studies

- Computational studies have been conducted on the reactions of fluorine-containing 2,4-dialkoxy-3,4-dihydro-2H-pyrans with aromatic compounds, providing insights into the reaction mechanisms and potential applications in chemical synthesis (Ota et al., 2012).

Applications in Coupling Reactions

- 6-(Trifluoromethyl)-2H-pyran-2-one derivatives have been demonstrated as applicable in coupling reactions directly onto the ring. This makes them useful for the preparation of highly substituted compounds, showcasing their versatility in organic synthesis (Donslund et al., 2015).

Synthesis of Various Derivatives

- Efficient synthesis methods have been developed for various derivatives of 6-(Trifluoromethyl)-2H-pyran-2-one. These methods highlight the compound's role in the creation of a diverse array of chemical structures (Marangoni et al., 2018).

Combined Computational and Experimental Studies

- Studies combining computational and experimental approaches have been conducted to analyze the reactivity and selectivity of 2-trifluoromethylated oxidopyrylium species, further elucidating the compound's chemical behavior (Yamamoto et al., 2022).

Safety and Hazards

将来の方向性

特性

IUPAC Name |

6-(trifluoromethyl)pyran-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F3O2/c7-6(8,9)4-2-1-3-5(10)11-4/h1-3H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOIQKXCSRGSEEC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)OC(=C1)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(Trifluoromethyl)-2H-pyran-2-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

![2-((3-(4-bromophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2395096.png)

![5,6-Dimethyl-1-[2-(4-methylphenoxy)ethyl]benzimidazole](/img/structure/B2395098.png)

![2-(8-(((4-methoxyphenyl)amino)methyl)-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)acetamide](/img/structure/B2395100.png)

![4-[4-(6-Methylpyrazin-2-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B2395101.png)

![2-[(4-chlorophenyl)sulfanyl]-N-(2,3-dichlorophenyl)acetamide](/img/structure/B2395107.png)

![N-(4-chlorophenethyl)-6-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)hexanamide](/img/structure/B2395112.png)

![N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2395113.png)